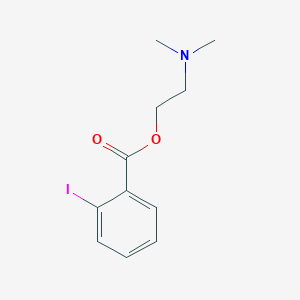![molecular formula C17H25NO3 B295124 2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as tBMEA and is used in various studies to understand the mechanism of action of certain biochemical and physiological processes.
Wirkmechanismus
TBMEA acts as a selective agonist for GPCRs, specifically the Gαq/11-coupled receptors. It activates these receptors by binding to the extracellular domain, leading to the activation of downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR that is activated.
Biochemical and Physiological Effects:
tBMEA has been shown to have various biochemical and physiological effects, depending on the specific GPCR that is activated. For example, activation of the Gαq/11-coupled receptors by tBMEA can lead to an increase in intracellular calcium levels, which can affect various cellular processes. tBMEA has also been shown to have an effect on neurotransmitter release, cardiovascular function, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tBMEA in lab experiments is its selectivity for Gαq/11-coupled receptors. This allows for specific activation of these receptors, without affecting other signaling pathways. However, one limitation of using tBMEA is its potential for off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of tBMEA in scientific research. One direction is the development of new GPCR agonists and antagonists, based on the structure of tBMEA. Another direction is the use of tBMEA in the development of new drugs for various diseases, such as cardiovascular disease and cancer. Additionally, tBMEA can be used in studies to understand the role of GPCRs in various physiological processes, such as pain sensation and inflammation.
Conclusion:
In conclusion, tBMEA is a chemical compound with potential applications in scientific research. Its selectivity for Gαq/11-coupled receptors makes it a useful tool for studying the mechanism of action of certain biochemical and physiological processes. However, its potential for off-target effects should be taken into consideration when interpreting experimental results. There are several future directions for the use of tBMEA in scientific research, including drug development and understanding the role of GPCRs in various physiological processes.
Synthesemethoden
The synthesis of tBMEA involves the reaction of tert-butyl(methyl)amine with 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain tBMEA in high purity.
Wissenschaftliche Forschungsanwendungen
TBMEA has been used in various scientific studies to understand the mechanism of action of certain biochemical and physiological processes. It has been found to be a useful tool in studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. tBMEA has also been used to investigate the role of GPCRs in various physiological processes, such as neurotransmission, cardiovascular function, and immune response.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14/h6-11H,12-13H2,1-5H3/b11-8+ |
InChI-Schlüssel |
SNDHSZQLNXKMTR-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)








